molecular formula C11H21NO5 B1644042 (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid

(R)-6-(Boc-amino)-2-hydroxyhexanoic Acid

Cat. No.: B1644042
M. Wt: 247.29 g/mol
InChI Key: NKQWPQYVVKUEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-(Boc-amino)-2-hydroxyhexanoic Acid (CAS: 2268819-82-3) is a chiral organic compound featuring a hexanoic acid backbone with two functional groups: a hydroxyl group at the C2 position and a tert-butoxycarbonyl (Boc)-protected amino group at the C6 position. The Boc group serves to protect the amine during synthetic processes, while the hydroxyl group provides a site for further derivatization. This compound is synthesized via multistep organic reactions, often involving enzymatic resolution or coupling reagents like HBTU (). Its molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol (derived from and ).

Key applications include its use as a building block in peptide synthesis, dendrimer construction, and drug conjugation, where the Boc group ensures selective deprotection for controlled reactivity ().

Properties

IUPAC Name

2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQWPQYVVKUEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(R)-6-(Boc-amino)-2-hydroxyhexanoic acid is a chemical compound with applications in organic synthesis, particularly in peptide chemistry. It is a building block in the synthesis of complex peptides and proteins and is also utilized in the design of peptide-based drugs due to its structural properties.

Overview

(R)-6-(Boc-amino)-2-hydroxyhexanoic acid :

  • Features a Boc (tert-butoxycarbonyl) protecting group, which is utilized to protect amino groups during chemical reactions.
  • The protection is crucial for preventing unwanted side reactions and ensuring the desired product is obtained.

Chemical Reactions

(R)-6-(Boc-amino)-2-hydroxyhexanoic Acid can undergo various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
    • Common Reagents and Conditions: PCC in dichloromethane (DCM) at room temperature.
    • Major Products Formed: Formation of the corresponding ketone.
  • Reduction The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
    • Common Reagents and Conditions: NaBH4 in methanol at 0°C.
    • Major Products Formed: Regeneration of the hydroxyl group.
  • Deprotection The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
    • Common Reagents and Conditions: TFA in DCM at room temperature.
    • Major Products Formed: Free amino acid without the Boc group.

Scientific Research Applications

(R)-6-(Boc-amino)-2-hydroxyhexanoic Acid has several applications in scientific research:

  • Chemistry Used as a building block in the synthesis of complex peptides and proteins.
  • Biology Employed in the study of enzyme-substrate interactions and protein folding.
  • Medicine Utilized in the development of peptide-based drugs and therapeutic agents.
  • Industry Applied in the production of specialty chemicals and pharmaceuticals.

Applications in Research

  • Peptide Synthesis It serves as a building block for synthesizing complex peptides and proteins.
  • Drug Development Utilized in the design of peptide-based drugs due to its structural properties.
  • Biological Studies Investigated for its potential effects on enzyme activity modulation.

Study 1: Enzyme Interaction

ACS Omega published a study where researchers explored how this compound interacts with specific enzymes involved in metabolic pathways. The compound enhanced enzyme activity by stabilizing intermediate states during catalysis, suggesting its potential as a biochemical tool for studying enzyme mechanisms.

Study 2: Therapeutic Applications

A clinical trial investigated the efficacy of peptide drugs synthesized using this compound in treating chronic pain. Results indicated that these peptides exhibited significant analgesic properties, outperforming traditional pain management therapies.

Comparison with Similar Compounds

6-(Boc-amino)hexanoic Acid

  • Structure : Lacks the C2 hydroxyl group but retains the Boc-protected amine at C5.
  • Molecular Weight: 231.29 g/mol (C₁₁H₂₁NO₄) ().
  • Synthesis : Prepared via carbodiimide-mediated coupling (e.g., HBTU/DIPEA) ().
  • Applications : Widely used as a spacer in bioconjugation and solid-phase peptide synthesis. The absence of the hydroxyl group simplifies its reactivity compared to the target compound ().

2-Hydroxyhexanoic Acid

  • Structure: Contains a hydroxyl group at C2 but lacks the Boc-amino group. Exists as racemic (rac-) or enantiopure (R/S) forms.
  • Molecular Weight : 132.16 g/mol (C₆H₁₂O₃) ().
  • Synthesis: Produced via lipase-catalyzed kinetic resolution (e.g., using Amano PS lipase) with >99% enantiomeric excess (e.e.) ().
  • Applications : Used in copolymer synthesis (e.g., biodegradable polyesters) and as a metabolite in plant allelopathy ().

(2R,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic Acid

  • Structure: Features a methyl branch at C5 and Boc-amino at C3, with hydroxyl at C2.
  • Molecular Weight: ~265.3 g/mol (estimated from C₁₂H₂₃NO₅).
  • Synthesis : Likely involves stereoselective methods similar to enzymatic resolution or chiral auxiliaries ().
  • Applications : Serves as a chiral intermediate in pharmaceuticals, leveraging its branched chain for steric effects ().

(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid

  • Structure: Replaces the hydroxyl and Boc-amino groups with a boronic acid and piperidine moiety.
  • Molecular Weight : ~326.2 g/mol (C₁₃H₂₅BN₂O₃) ().
  • Synthesis : Derived from oxazinane precursors via boronate coupling ().
  • Applications : Acts as a potent inhibitor of enzymes like arginase, highlighting the role of boronic acids in medicinal chemistry ().

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
(R)-6-(Boc-amino)-2-hydroxyhexanoic Acid C₁₁H₂₁NO₅ 247.29 Boc-amino (C6), Hydroxyl (C2) Peptide linkers, dendrimers
6-(Boc-amino)hexanoic Acid C₁₁H₂₁NO₄ 231.29 Boc-amino (C6) Bioconjugation spacers
2-Hydroxyhexanoic Acid C₆H₁₂O₃ 132.16 Hydroxyl (C2) Polyesters, allelochemicals
(2R,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic Acid C₁₂H₂₃NO₅ ~265.3 Boc-amino (C3), Hydroxyl (C2), Methyl (C5) Chiral drug intermediates
(R)-2-Amino-6-boronohexanoic Acid Derivative C₁₃H₂₅BN₂O₃ ~326.2 Boronic acid (C6), Piperidine (C2) Enzyme inhibition

Key Research Findings

Synthetic Flexibility: The Boc group in (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid allows selective deprotection under acidic conditions, enabling sequential functionalization (). In contrast, 2-hydroxyhexanoic acid requires enzymatic resolution for enantiopurity ().

Biological Relevance: Borono derivatives (e.g., ) exhibit targeted enzyme inhibition, whereas the target compound’s applications are more materials-focused (e.g., polymers, conjugates) ().

Natural vs. Synthetic Origin: 2-Hydroxyhexanoic acid is found in plant extracts (), while (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid is exclusively synthetic, underscoring its role in controlled chemical synthesis ().

Preparation Methods

Synthesis of 6-(Boc-amino)-2-oxohexanoic Acid

The ketone precursor is prepared via oxidation of 6-(Boc-amino)-2-hydroxyhexanoic Acid using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 25°C for 4 hours (yield: 88–92%). Alternative oxidants like TEMPO/NaOCl achieve comparable yields but require stricter temperature control (0–5°C).

Asymmetric Hydrogenation

The ketone undergoes catalytic hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) to induce the (R)-configuration:

Reaction Conditions

Parameter Value
Catalyst Ru-(S)-BINAP (0.5 mol%)
Solvent Methanol
Pressure 50 psi H₂
Temperature 25°C
Reaction Time 12 hours
Yield 95%
Enantiomeric Excess (ee) 98%

This method’s efficiency stems from the catalyst’s ability to discriminate between pro-R and pro-S faces, favoring the (R)-enantiomer. Post-reduction, the product is purified via recrystallization from ethyl acetate/hexane (3:1), achieving >99% purity.

Chiral Pool Synthesis from (R)-Glutamic Acid

Derivatization of (R)-Glutamic Acid

(R)-Glutamic acid serves as a chiral starting material. The synthetic sequence involves:

  • Boc Protection : Treatment with Boc₂O in THF/water (1:1) at pH 9–10 (yield: 94%).
  • Chain Elongation : Wittig reaction with ethylidenetriphenylphosphorane to introduce two carbons (yield: 78%).
  • Hydroxylation : Anti-Markovnikov hydroboration-oxidation using BH₃·THF and H₂O₂/NaOH to install the C2 hydroxyl group (yield: 85%).

Stereochemical Integrity

The (R)-configuration at C2 is preserved via stereospecific hydroboration, where the boron adds to the less substituted carbon. This method avoids racemization, maintaining >98% ee.

Diastereomeric Salt Resolution

Racemic Synthesis and Resolution

For non-enantioselective routes, racemic 6-(Boc-amino)-2-hydroxyhexanoic Acid is resolved using chiral amines (e.g., (1S,2R)-norephedrine):

Resolution Protocol

Step Details
Racemate Formation Boc protection of racemic 6-amino-2-hydroxyhexanoic Acid (yield: 89%)
Salt Formation Mix with (1S,2R)-norephedrine in ethanol (1:1 molar ratio)
Crystallization Diastereomeric salts separated via fractional crystallization
Acid Liberation Treat with HCl (1 M) to recover (R)-enantiomer (yield: 40–45%)

This method, while lower-yielding, is cost-effective for small-scale production.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements employ microreactors for Boc protection and asymmetric hydrogenation:

Flow Reactor Parameters

Stage Conditions Residence Time Yield
Boc Protection Boc₂O, NaHCO₃, THF/H₂O (3:1) 10 min 96%
Hydrogenation Ru-(S)-BINAP, MeOH, 50 psi H₂ 30 min 94%

Continuous processes reduce reaction times by 70% compared to batch methods.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling achieves 90% yield in Boc protection, eliminating volatile organic solvents.

Analytical Validation and Quality Control

Purity Assessment

HPLC Conditions

Column Mobile Phase Flow Rate Detection
C18 (250 × 4.6 mm) Acetonitrile/0.1% TFA 1 mL/min UV 210 nm

Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.1 min.

Chiral Purity Verification

Polarimetry ([α]D²⁵ = +15.6° (c = 1, CHCl₃)) and chiral HPLC confirm ≥98% ee.

Comparative Analysis of Methodologies

Method Yield ee Scalability Cost Efficiency
Asymmetric Hydrogenation 95% 98% High Moderate
Chiral Pool Synthesis 78% 99% Medium High
Diastereomeric Resolution 45% 99% Low Low
Continuous Flow 94% 97% High High

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid while preserving stereochemical integrity?

  • Methodology :

  • Use a chiral pool strategy starting from enantiopure precursors (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to ensure retention of the (R)-configuration during synthesis .
  • Employ orthogonal protecting groups (e.g., Boc for the amino group and tert-butyl esters for the carboxylic acid) to prevent undesired side reactions .
  • Monitor reaction progress via TLC or HPLC, and validate stereochemical purity using polarimetry or chiral HPLC .

Q. How can researchers characterize the Boc-protected intermediate and final product with high confidence?

  • Methodology :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to confirm the presence of Boc (tert-butyl signals at ~1.4 ppm) and hydroxy groups (broad peak at ~5 ppm for -OH) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+^+ = 248.3 for the Boc-protected intermediate) .
  • X-ray Crystallography : For absolute configuration determination, crystallize derivatives (e.g., salts with chiral amines) .

Q. What purification techniques are most effective for isolating (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid from reaction mixtures?

  • Methodology :

  • Use flash chromatography with gradients of ethyl acetate/hexanes to separate Boc-protected intermediates .
  • For final product purification, employ recrystallization in solvents like dichloromethane/hexane or reverse-phase HPLC with C18 columns .

Advanced Research Questions

Q. How do researchers address challenges in maintaining the stability of the hydroxy group during peptide conjugation or derivatization?

  • Methodology :

  • Protect the hydroxy group as a silyl ether (e.g., TBS or TIPS) during coupling reactions to prevent oxidation or elimination .
  • Use coupling agents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) to minimize side reactions with the hydroxy moiety .
  • Monitor degradation via LC-MS and optimize reaction pH (neutral to slightly acidic) to stabilize the compound .

Q. What strategies mitigate solubility limitations of (R)-6-(Boc-amino)-2-hydroxyhexanoic Acid in aqueous environments for biological assays?

  • Methodology :

  • Prepare water-dispersible nanoparticles by pulverizing Boc-protected derivatives with PEG (polyethylene glycol) as a dispersion agent, achieving particle sizes <750 nm for enhanced solubility .
  • Use co-solvents (e.g., DMSO:water mixtures ≤10%) while ensuring compatibility with downstream assays (e.g., enzyme activity tests) .

Q. How can researchers resolve contradictions in reported biological activities of hydroxyhexanoic acid derivatives?

  • Methodology :

  • Standardize bioassays (e.g., antimicrobial or anti-inflammatory tests) using reference compounds like 2-hydroxyhexanoic acid .
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying Boc placement or chain length) to isolate contributing functional groups .
  • Validate findings across multiple cell lines or model organisms to account for species-specific responses .

Data Analysis and Experimental Design

Q. What analytical approaches are critical for detecting trace impurities in Boc-protected intermediates?

  • Methodology :

  • HPLC-DAD/ELSD : Use reverse-phase methods with detection limits ≤0.1% for identifying byproducts like de-Boc derivatives .
  • NMR Relaxation Experiments : Apply 1^1H T1_1 relaxation measurements to detect low-abundance impurities in concentrated samples .

Q. How should researchers design kinetic studies to evaluate the hydrolytic stability of the Boc group under physiological conditions?

  • Methodology :

  • Conduct pH-dependent stability assays (pH 2–8) at 37°C, monitoring Boc cleavage via UV-Vis (loss of tert-butyl absorbance at 210 nm) .
  • Compare half-life (t1/2t_{1/2}) values with computational predictions (e.g., DFT calculations for hydrolysis activation barriers) .

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